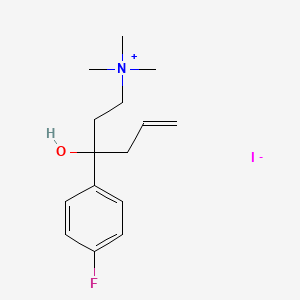
Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester is a quaternary ammonium compound. These compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications. The compound has a molecular formula of C30H62N2O4Cl2 and a molecular weight of 550.39 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester typically involves the reaction of ethylenediamine with chloroacetic acid to form ethylenebis(carboxymethyl)amine. This intermediate is then reacted with dimethylamine and nonyl chloride to form the final product. The reaction conditions usually involve heating the reactants in a solvent such as ethanol or methanol under reflux .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ammonium nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amines and alcohols.
Substitution: Quaternary ammonium salts with different alkyl groups.
Applications De Recherche Scientifique
Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and personal care products .
Mécanisme D'action
The mechanism of action of ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This is primarily due to the compound’s cationic nature, which allows it to interact with the negatively charged components of the cell membrane .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Didecyl dimethyl ammonium chloride (DDAC)
- Alkyl (C12-C16) dimethyl benzyl ammonium chloride (C12-C16 ADBAC)
Uniqueness
Ethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester is unique due to its specific ester linkage and the presence of long nonyl chains. This structure provides enhanced surfactant properties and antimicrobial activity compared to other quaternary ammonium compounds .
Propriétés
Numéro CAS |
21954-73-4 |
|---|---|
Formule moléculaire |
C28H58Cl2N2O4 |
Poids moléculaire |
557.7 g/mol |
Nom IUPAC |
2-[dimethyl-(2-nonoxy-2-oxoethyl)azaniumyl]ethyl-dimethyl-(2-nonoxy-2-oxoethyl)azanium;dichloride |
InChI |
InChI=1S/C28H58N2O4.2ClH/c1-7-9-11-13-15-17-19-23-33-27(31)25-29(3,4)21-22-30(5,6)26-28(32)34-24-20-18-16-14-12-10-8-2;;/h7-26H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
GFQWDLPXDUZOLD-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCC.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


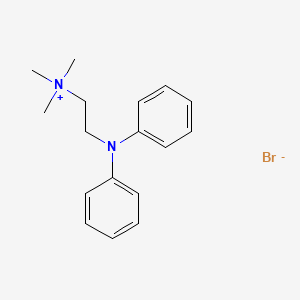
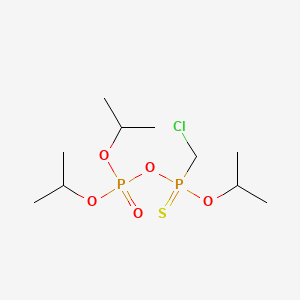
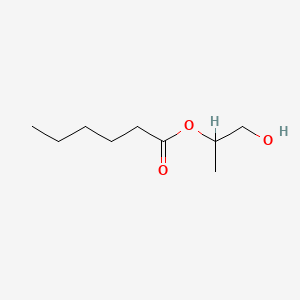
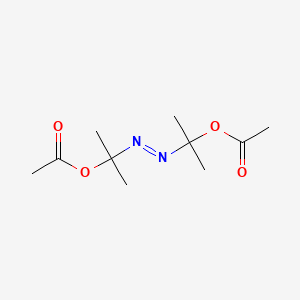
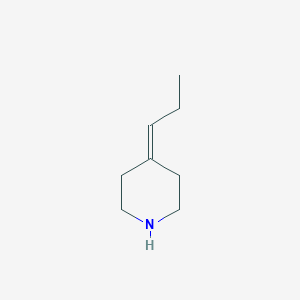
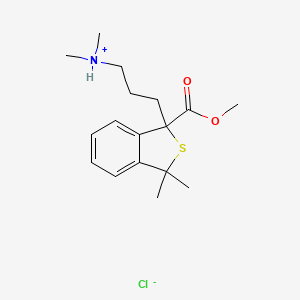
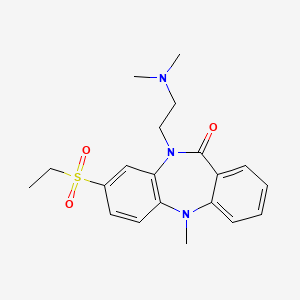
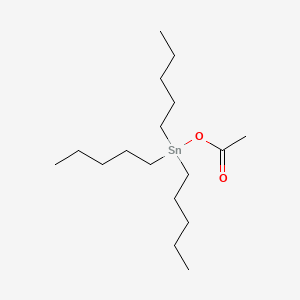
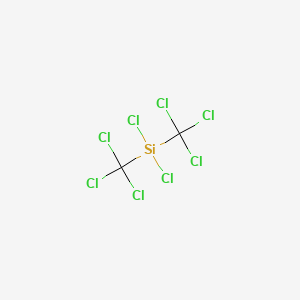
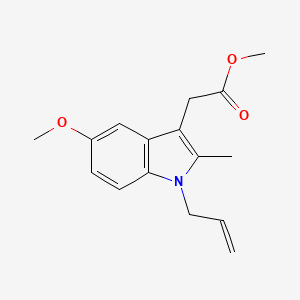
![Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13749627.png)
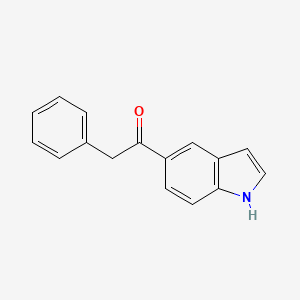
![Borate(1-), bis[1,2-benzenediolato(2-)-kappaO,kappaO']-, hydrogen, (T-4)-](/img/structure/B13749639.png)
